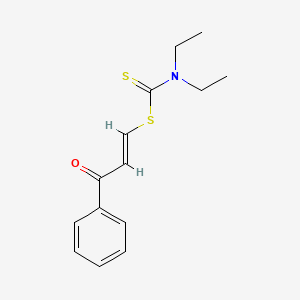
3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate
Vue d'ensemble
Description
3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate (OPDA) is a synthetic compound that belongs to the class of dithiocarbamates. It has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response. 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate also modulates the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inducing the expression of pro-apoptotic genes. 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate also inhibits the proliferation and migration of cancer cells by modulating the activity of various signaling pathways. In addition, 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has been reported to exhibit anti-inflammatory and antioxidant properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate is a versatile compound that can be used in various scientific research fields. It is relatively easy to synthesize and has a high purity and stability. However, 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, the optimal concentration and solvent for each experiment should be carefully selected to ensure the accuracy and reproducibility of the results.
Orientations Futures
3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has great potential for further scientific research and development. Some of the future directions for 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate include:
1. Investigation of the molecular mechanisms underlying the biological activities of 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate.
2. Development of new synthetic methods to improve the yield and purity of 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate in vivo.
4. Identification of new therapeutic applications for 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate in the treatment of various diseases.
5. Assessment of the potential toxicity and safety of 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate in preclinical and clinical studies.
Conclusion:
In conclusion, 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate is a synthetic compound that has been extensively studied for its diverse biological activities. It has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate exhibits anticancer, antifungal, anti-inflammatory, and antioxidant properties, and its mechanism of action involves the modulation of cellular signaling pathways. Although 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has some limitations for lab experiments, it has great potential for further scientific research and development.
Applications De Recherche Scientifique
3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has been widely used in scientific research due to its diverse biological activities. It has been reported to exhibit anticancer, antifungal, anti-inflammatory, and antioxidant properties. 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate has also been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 3-oxo-3-phenyl-1-propen-1-yl diethyldithiocarbamate a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS2/c1-3-15(4-2)14(17)18-11-10-13(16)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTULWADMXKCHO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC=CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)S/C=C/C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





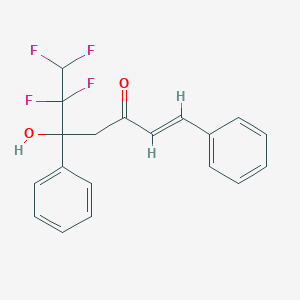
![2-amino-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3826829.png)
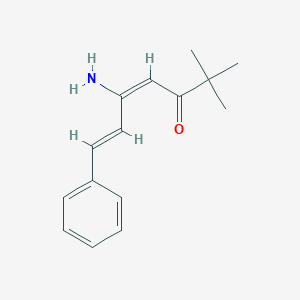
![2'-amino-5-bromo-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B3826850.png)
![methyl 4-[1,3-bis(benzoylamino)-2-hydroxy-11-oxo-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B3826853.png)
![1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol](/img/structure/B3826860.png)
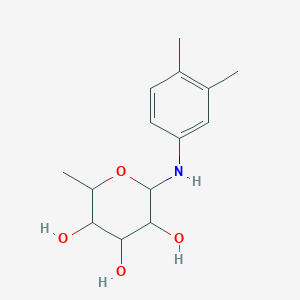
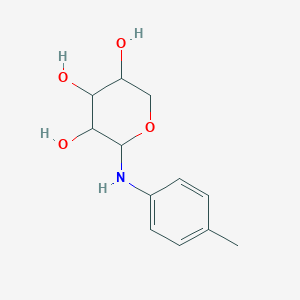

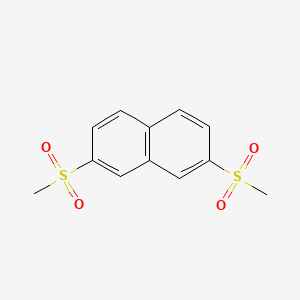
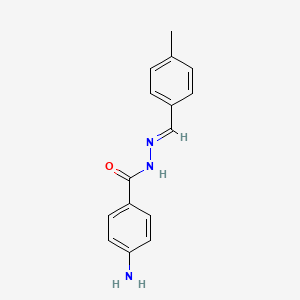
![2-[3-(cyclopentyloxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3826905.png)